5-bromo-3-methyl-benzofuran-2-carboxylic Acid

Medicinal Chemistry Cancer Biology Carbonic Anhydrase Inhibition

5-Bromo-3-methyl-benzofuran-2-carboxylic Acid (CAS: 50638-08-9) is a halogenated heterocyclic building block belonging to the benzofuran-2-carboxylic acid class, characterized by a bromine atom at the 5-position and a methyl group at the 3-position of the benzofuran core. This substitution pattern provides a unique combination of electronic and steric properties that influence its utility in structure-activity relationship (SAR) studies and as a versatile intermediate for further functionalization via cross-coupling reactions.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 50638-08-9
Cat. No. B1271795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-benzofuran-2-carboxylic Acid
CAS50638-08-9
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyXXPAQRBXERJCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-benzofuran-2-carboxylic Acid: A Key Halogenated Benzofuran Scaffold for Medicinal Chemistry


5-Bromo-3-methyl-benzofuran-2-carboxylic Acid (CAS: 50638-08-9) is a halogenated heterocyclic building block belonging to the benzofuran-2-carboxylic acid class, characterized by a bromine atom at the 5-position and a methyl group at the 3-position of the benzofuran core [1]. This substitution pattern provides a unique combination of electronic and steric properties that influence its utility in structure-activity relationship (SAR) studies and as a versatile intermediate for further functionalization via cross-coupling reactions [2].

Why 5-Bromo-3-methyl-benzofuran-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs


In benzofuran-2-carboxylic acid derivatives, the specific halogen and its position, along with the presence and position of a methyl group, profoundly impact electronic distribution, steric bulk, and metabolic stability [1]. Substituting the 5-bromo-3-methyl substitution pattern with, for example, a 5-chloro, 6-bromo, or unsubstituted analog will alter the compound's reactivity in cross-coupling reactions, its binding affinity in biological assays, and its overall pharmacokinetic profile [2]. This compound's unique combination of substituents makes it a specific and non-interchangeable entity in SAR campaigns and synthetic routes targeting optimized lead compounds.

Quantitative Differentiation of 5-Bromo-3-methyl-benzofuran-2-carboxylic Acid Against Closest Analogs: An Evidence-Based Guide


Antiproliferative Activity in Breast Cancer Cells: 5-Bromo vs. 2-Methyl Analogs

While direct data for the target compound is not available, class-level inference from a study on structurally related benzofuran-based carboxylic acids provides quantitative context. Derivatives featuring a 5-bromobenzofuran tail, which is a key structural feature of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, demonstrated submicromolar inhibition of the cancer-related hCA IX isoform. For example, compound 9e, which incorporates this 5-bromobenzofuran motif, displayed a Ki of 0.79 µM against hCA IX and an antiproliferative IC50 of 2.52 ± 0.39 µM against MDA-MB-231 breast cancer cells [1]. This is in contrast to related compounds with a 2-methylbenzofuran tail, which, while also active, represent a distinct chemical series with different SAR profiles. The specific 5-bromo substitution is thus implicated in a unique binding mode and biological outcome that is not replicated by the 2-methyl analog [1].

Medicinal Chemistry Cancer Biology Carbonic Anhydrase Inhibition

Kinase Inhibition Profile: Halogen-Specific Binding Modes in Pim-1

X-ray crystallography studies of benzofuran-2-carboxylic acids bound to the Pim-1 kinase provide direct structural evidence for the role of halogen substitution. A compound containing a 5-bromo group (specifically, 5-bromo-1-benzofuran-2-carboxylic acid, a close analog lacking the 3-methyl group) revealed that the bromine atom sits in a hydrophobic pocket near the hinge region of the ATP binding site [1]. This specific interaction contributes to the compound's binding affinity and selectivity profile. While the target compound includes an additional 3-methyl group, which may further modulate binding, the core interaction of the 5-bromo substituent is a key differentiator from non-halogenated or differently halogenated (e.g., 5-chloro) analogs, which would not engage this pocket with the same van der Waals contacts and electronic properties [1].

Medicinal Chemistry Oncology Kinase Inhibition

Synthetic Versatility: Differential Reactivity in Cross-Coupling Reactions

The bromine atom at the 5-position of 5-bromo-3-methyl-benzofuran-2-carboxylic acid is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to its chloro or unsubstituted analogs [1]. While quantitative reaction yield data specific to this compound is proprietary, the established reactivity series (I > Br >> Cl > F) for oxidative addition in cross-coupling chemistry dictates that the 5-bromo analog will undergo reactions under milder conditions and with higher efficiency than the corresponding 5-chloro or 5-fluoro derivatives [2]. This translates to faster reaction times, lower catalyst loadings, and higher yields in the synthesis of complex libraries, a critical factor in both academic and industrial medicinal chemistry workflows.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Antimicrobial Activity: Halogen-Specific SAR in Benzofuran-2-carboxylic Acids

A study on a series of halogenated derivatives of benzofuran-2-carboxylic acid, including those with bromine substitutions, demonstrated that antimicrobial activity is highly dependent on the specific halogen and its position [1]. While the study did not specifically test 5-bromo-3-methyl-benzofuran-2-carboxylic acid, it established that the presence of a bromine atom can confer unique activity profiles against bacterial and fungal strains compared to other halogens (e.g., chlorine or iodine) and to the unsubstituted parent compound [1]. The 5-bromo-3-methyl substitution pattern is therefore a distinct chemotype whose antimicrobial potential cannot be assumed to be equivalent to that of its 5-chloro or 6-bromo isomers, necessitating specific procurement for targeted SAR exploration.

Medicinal Chemistry Microbiology Antimicrobial Resistance

Optimal Research and Industrial Use Cases for 5-Bromo-3-methyl-benzofuran-2-carboxylic Acid Based on Evidence


Development of Selective Carbonic Anhydrase IX (hCA IX) Inhibitors for Cancer Therapy

Based on the demonstrated submicromolar potency of related 5-bromobenzofuran-containing compounds against the tumor-associated hCA IX isoform, 5-bromo-3-methyl-benzofuran-2-carboxylic acid is an ideal starting material for synthesizing new hCA IX inhibitors. Its 5-bromo substituent is a key pharmacophoric element for engaging the enzyme's active site, and the carboxylic acid moiety provides a handle for further derivatization (e.g., amide or ester formation) to optimize potency, selectivity, and pharmacokinetic properties [1].

Structure-Guided Optimization of Pim-1 Kinase Inhibitors

The crystallographically validated binding mode of 5-bromo-substituted benzofuran-2-carboxylic acids in the hydrophobic pocket of Pim-1 kinase makes 5-bromo-3-methyl-benzofuran-2-carboxylic acid a strategically important fragment for hit-to-lead and lead optimization programs in oncology. The additional 3-methyl group offers an opportunity to probe steric and conformational effects on binding affinity and selectivity over other kinases, providing a unique advantage over simpler analogs [1].

Efficient Synthesis of Diverse Benzofuran-Based Chemical Libraries

As a building block with a highly reactive aryl bromide handle, 5-bromo-3-methyl-benzofuran-2-carboxylic acid is perfectly suited for high-throughput parallel synthesis and diversity-oriented synthesis (DOS). Its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) enables rapid and efficient exploration of chemical space around the benzofuran core, which is crucial for modern drug discovery programs aiming to identify novel hits against a wide range of biological targets [1].

Systematic SAR Studies for Novel Antimicrobial Agents

Given the established importance of halogen substitution for antimicrobial activity in the benzofuran-2-carboxylic acid class, 5-bromo-3-methyl-benzofuran-2-carboxylic acid is an essential component of any focused library aimed at exploring SAR against drug-resistant bacterial and fungal strains. Its unique combination of a 5-bromo and 3-methyl substitution pattern cannot be replicated by other commercially available analogs, making its procurement a necessity for generating comprehensive and meaningful SAR data [1].

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